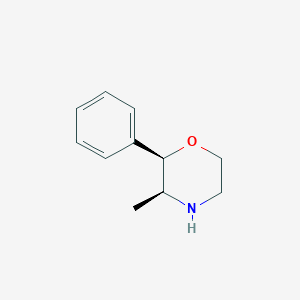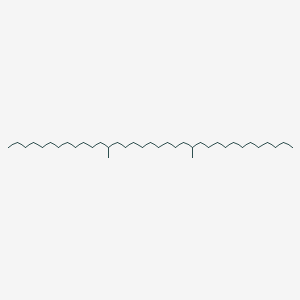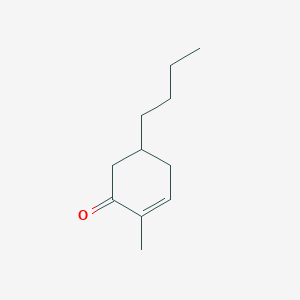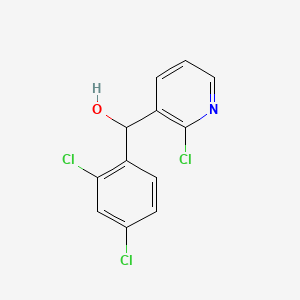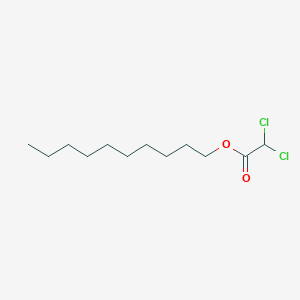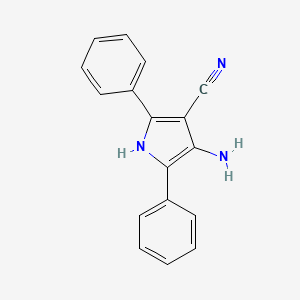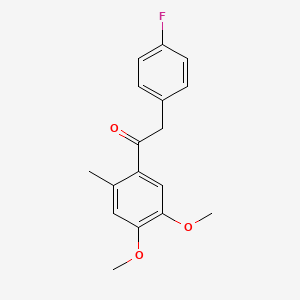![molecular formula C12H16O3 B14423747 2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one CAS No. 82830-54-4](/img/structure/B14423747.png)
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one is a chemical compound known for its unique structure and properties It features a cycloheptadienone core with a dioxolane ring attached via an ethyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one typically involves the reaction of cycloheptadienone with a dioxolane derivative. One common method is the acid-catalyzed condensation of cycloheptadienone with 2-(2-hydroxyethyl)-1,3-dioxolane. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted dioxolane derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Known for its use in flavors and fragrances.
1,3-Dioxolan-2-one: Used as a solvent and in the production of polymers.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Utilized in organic synthesis and as a chiral building block.
Uniqueness
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one is unique due to its cycloheptadienone core, which imparts distinct reactivity and properties compared to other dioxolane derivatives. Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
82830-54-4 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-[2-(1,3-dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one |
InChI |
InChI=1S/C12H16O3/c13-11-5-3-1-2-4-10(11)6-7-12-14-8-9-15-12/h1-4,10,12H,5-9H2 |
Clé InChI |
DOLZIPGJNUXUQU-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)CCC2C=CC=CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


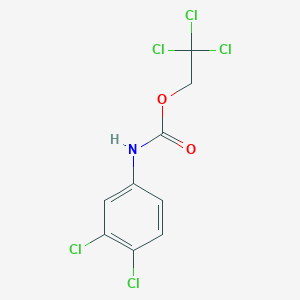
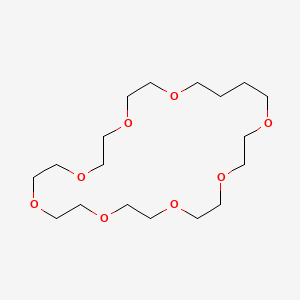
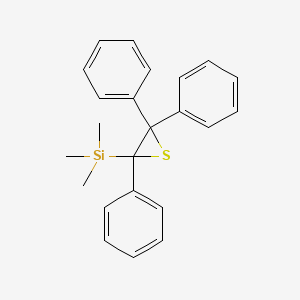
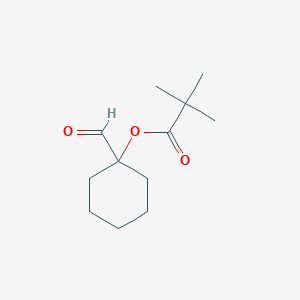
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
